![molecular formula C21H18N2O3S3 B2984228 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(methylsulfonyl)benzamide CAS No. 886960-85-6](/img/structure/B2984228.png)
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(methylsulfonyl)benzamide
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Overview
Description
The compound contains a benzothiazole ring and a thiophene ring, both of which are common in biologically active natural products and modern drug discovery . It also contains a methylsulfonyl group .
Synthesis Analysis
The synthesis of thiazole-containing compounds like benzothiazole is a well-studied area. These methods can be broadly classified into two categories: (1) thiazole synthesis per se; (2) functionalization and incorporation of existing thiazoles .Chemical Reactions Analysis
Thiazoles can undergo a variety of reactions, including lithiation, magnesation, zincation, caldation, boronation, and silylation. They can also participate in metal-catalyzed cross-coupling reactions .Scientific Research Applications
Antibacterial Agents
Benzothiazole derivatives have been synthesized and evaluated for their antibacterial properties. Compounds with the benzothiazole moiety have shown variable activity against Gram-positive and Gram-negative bacterial strains. For instance, certain derivatives exhibited promising activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values in the range of 19.7–24.2 μM . Specifically, a compound with a thiophene ring attached to the benzothiazole moiety via an amide linkage showed maximum activity against S. aureus ATCC 43300 with an MIC of 15.0 μM and demonstrated bactericidal activity .
Antitubercular Activity
Recent advances in the synthesis of benzothiazole-based compounds have highlighted their potential as anti-tubercular agents. These compounds have been compared with standard reference drugs and have shown better inhibition potency against Mycobacterium tuberculosis. The synthesis of these derivatives has been achieved through various synthetic pathways, and their structure-activity relationships have been explored to find potent inhibitors with enhanced anti-tubercular activity .
Antimicrobial Activity
The antimicrobial activity of benzothiazole derivatives has also been investigated. Synthesized compounds have been screened for their effectiveness against various microbial strains. The results have indicated that these compounds possess significant antimicrobial properties, which can be further optimized for potential therapeutic applications .
Pharmacokinetics and ADMET Profiles
The pharmacokinetic profiles of benzothiazole derivatives are favorable, indicating their potential as drug candidates. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations have shown that these compounds have desirable properties for further development in drug discovery .
Drug Design and Synthesis
Benzothiazole derivatives are used as scaffolds in medicinal chemistry due to their diverse biological activities. They play a crucial role in the design and synthesis of new drugs, with the benzothiazole nucleus being a key structural component in several marketed pharmaceuticals .
Larvicidal and Adulticidal Activities
Some benzothiazole derivatives have been investigated for their larvicidal and adulticidal activities against vectors like Aedes aegypti. These studies are important for developing new agents for vector control, which is a critical aspect of preventing vector-borne diseases .
Neuroprotective Agents
Compounds containing the benzothiazole nucleus, such as riluzole, have been used for the treatment of neurodegenerative diseases like amyotrophic lateral sclerosis. The neuroprotective properties of these compounds make them valuable in the research and development of treatments for various neurological conditions .
Anti-inflammatory and Antidiabetic Activities
Benzothiazole derivatives have been associated with anti-inflammatory and antidiabetic activities. These compounds have been studied for their potential to treat inflammatory conditions and diabetes, showcasing the versatility of the benzothiazole core in therapeutic applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S3/c1-12-13(2)27-21(18(12)20-22-15-9-5-6-10-16(15)28-20)23-19(24)14-8-4-7-11-17(14)29(3,25)26/h4-11H,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTJBFIADKXFBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(methylsulfonyl)benzamide |
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